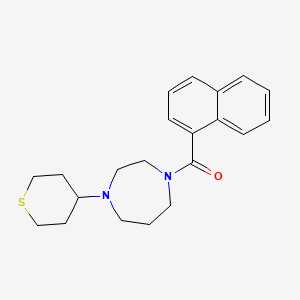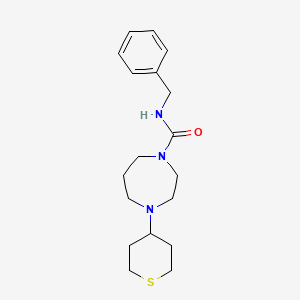![molecular formula C9H16N2O3S2 B6428580 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034553-47-2](/img/structure/B6428580.png)
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (MSTAH) is a novel cyclic sulfonamide compound that has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. It is a bicyclic organic compound containing both a sulfonyl and a thia group. MSTAH has unique properties that set it apart from other compounds. Its structure is highly symmetric and its molecular weight is relatively low, making it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments.
作用機序
Target of Action
The primary targets of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[22It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known for their wide spectrum of biological activity . They have been used in the development of a large group of antibiotics and exhibit antiviral properties .
Mode of Action
Sulfonamides, in general, can act as sources of nitrogen for building a nitrogen-containing heterocyclic core and as side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .
Biochemical Pathways
It’s known that sulfonamides can exhibit antiviral properties and can be used to develop drugs against a variety of viruses
Result of Action
Given the antiviral properties of sulfonamides , it’s plausible that this compound could inhibit viral replication, leading to a decrease in viral load
実験室実験の利点と制限
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several advantages for use in laboratory experiments. Its low molecular weight and high symmetry make it suitable for use in a variety of synthetic reactions. Additionally, its low toxicity and high solubility in water and organic solvents make it an ideal candidate for a variety of lab experiments. The main limitation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane for laboratory experiments is its relatively low yield from the synthesis reaction.
将来の方向性
The potential applications of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane are still being explored. Future research may focus on the development of new synthesis methods for the preparation of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the development of new pharmaceuticals and other compounds based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. Additionally, further research may focus on the mechanism of action of 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, as well as its potential applications in the treatment of various diseases. Finally, further research may focus on the development of new organometallic complexes based on 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane, which may have potential applications in catalysis and as precursors for other organometallic compounds.
合成法
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be synthesized through a variety of methods, including nucleophilic substitution, acylation, and condensation reactions. The most common synthesis method for 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is the nucleophilic substitution of 4-chlorobenzene-2-sulfonyl chloride with morpholine in aqueous solution. This reaction produces a mixture of the desired 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane and 4-chlorobenzene-2-sulfonamide, which can be separated by column chromatography.
科学的研究の応用
5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been studied for its potential applications in synthetic organic chemistry, drug design and development, and medicinal chemistry. In particular, it has been used as a building block in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents and antibiotics. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as triazoles and pyrimidines. Additionally, 5-(morpholine-4-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has been used as a substrate for the synthesis of organometallic complexes, which have potential applications in catalysis and as precursors for other organometallic compounds.
特性
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S2/c12-16(13,10-1-3-14-4-2-10)11-6-9-5-8(11)7-15-9/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZLIACFKJETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(oxan-4-yl)methyl]morpholine](/img/structure/B6428503.png)
![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B6428547.png)
![ethyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6428554.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)

![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6428611.png)